Quinolinium-8-trifluoroborate
Description
Quinolinium-8-trifluoroborate (Product Code: BM960) is a heterocyclic organoboron compound with the molecular formula C₉H₇BF₃N and a molecular weight of 196.964 g/mol . It features a quinoline core—a bicyclic structure comprising a benzene ring fused to a pyridine ring—with a trifluoroborate (-BF₃⁻) group substituted at the 8-position. This compound is classified as a bench-stable trifluoroborate salt, making it a valuable reagent in transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura couplings. Its stability, solubility in polar aprotic solvents, and compatibility with diverse substrates render it advantageous for synthesizing complex aromatic systems in pharmaceuticals and materials science. Notably, its CAS number is currently unavailable, and it is marketed with a purity exceeding 97% .
Properties
IUPAC Name |
trifluoro(quinolin-1-ium-8-yl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BF3N/c11-10(12,13)8-5-1-3-7-4-2-6-14-9(7)8/h1-6H/q-1/p+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQIBSADFMUWBU-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C2C(=CC=C1)C=CC=[NH+]2)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
-
Substrate Preparation : 8-Bromoquinoline serves as the starting material. The bromine atom acts as a directing group, facilitating lithiation at the adjacent position.
-
Lithiation : Treatment with n-butyllithium (n-BuLi) at −110°C in anhydrous tetrahydrofuran (THF) generates the 8-lithioquinoline intermediate. Low temperatures prevent side reactions and ensure kinetic control.
-
Borylation : The lithiated species reacts with trimethylsilyl trifluoroborate (Me₃SiBF₃) or potassium trifluoroborate (KBF₃) to yield the trifluoroborate salt. Quenching with aqueous potassium fluoride (KF) enhances product stability.
Key Conditions :
-
Temperature: −78°C to −110°C (prevents decomposition of intermediates)
-
Solvent: THF or 1,4-dioxane (ensures solubility of organolithium species)
-
Additives: KF (3.0 equiv) for stabilization of the trifluoroborate product
Yield : 65–78% after purification via recrystallization from acetone/DMF mixtures.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling offers an alternative route, particularly for substrates sensitive to strong bases. This method is adapted from protocols used for analogous quinoline derivatives.
Reaction Steps
-
Halogenation : 8-Trifluoromethylquinoline undergoes bromination with N-bromosuccinimide (NBS) in acetic acid at 110°C for 12 hours to form 3-bromo-8-trifluoromethylquinoline.
-
Borylation : A Miyaura borylation employs bis(pinacolato)diboron (B₂pin₂) with palladium acetate (Pd(OAc)₂) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) as ligands. Cesium carbonate (Cs₂CO₃) acts as a base in 1,4-dioxane at 90°C.
Optimized Parameters :
Yield : 57–63% (lower than lithiation due to competing side reactions).
Petasis Borono-Mannich Reaction
The Petasis reaction enables a three-component coupling between amines, carbonyl compounds, and boronates. While traditionally used for arylboronic acids, recent adaptations incorporate trifluoroborate salts.
Procedure
-
Components :
-
Amine: Aniline derivatives
-
Carbonyl: Ethyl glyoxylate
-
Boron: Preformed this compound
-
-
Conditions : LiBr (additive) in dichloromethane (DCM) at room temperature for 24 hours.
Mechanistic Insight : LiBr activates the trifluoroborate by weakening B–F bonds, facilitating transmetallation with the imine intermediate.
Yield : 40–55% (moderate due to equilibrium limitations).
Comparative Analysis of Methods
| Parameter | Lithiation-Borylation | Palladium-Catalyzed | Petasis Reaction |
|---|---|---|---|
| Yield (%) | 65–78 | 57–63 | 40–55 |
| Reaction Time | 2–4 hours | 12–16 hours | 24 hours |
| Regioselectivity | High (≥95%) | Moderate (80–85%) | Low (60–70%) |
| Scale-Up Potential | Excellent | Good | Limited |
| Cost | High (cryogenic conditions) | Moderate | Low |
Critical Observations :
-
Lithiation-borylation provides the highest yields and selectivity but requires stringent temperature control.
-
Palladium-catalyzed methods are scalable but suffer from catalyst costs and byproduct formation.
-
The Petasis reaction offers simplicity but lower efficiency, making it suitable for exploratory syntheses.
Challenges and Mitigation Strategies
Moisture Sensitivity
Trifluoroborate salts are hygroscopic, necessitating anhydrous conditions during synthesis and storage. Storage over molecular sieves under argon increases shelf life.
Chemical Reactions Analysis
Quinolinium-8-trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced quinolinium compounds.
Substitution: This compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, as well as various acids and bases to facilitate different types of transformations . The major products formed from these reactions depend on the specific conditions and reagents used but often include a variety of quinolinium derivatives .
Scientific Research Applications
Synthetic Chemistry Applications
1.1. Hydroboration and Functionalization
Quinolinium-8-trifluoroborate has been utilized as a key reagent in hydroboration reactions. In particular, it facilitates the formation of β-hydroxy-tetrahydroquinolines (THQs) through a one-step hydroboration-oxidation process. This method is advantageous for synthesizing functionalized THQs, which are important intermediates in organic synthesis and drug development .
1.2. Minisci Reaction
The compound has also been employed in the Minisci reaction, which allows for the C–H functionalization of quinolines. This reaction has been optimized for parallel synthesis conditions, demonstrating that this compound can enhance yields when combined with various cycloalkyl trifluoroborates . The ability to modify quinoline structures efficiently opens pathways for developing new compounds with potential biological activity.
1.3. Synthesis of Fused Tetracyclic Structures
Research indicates that quinolinium derivatives, including this compound, can serve as precursors for synthesizing fused tetracyclic quinolines. These compounds exhibit a range of biological activities, making them significant in pharmaceutical research . The methodologies developed for their synthesis often involve multi-step reactions that leverage the reactivity of quinolinium salts.
Medicinal Chemistry Applications
2.1. Antitumor Activity
Quinolinium-based compounds have been investigated for their antitumor properties. For instance, derivatives synthesized from this compound have shown promising results against various human tumor cell lines, indicating their potential as lead candidates in the development of new anticancer agents . The structural modifications facilitated by quinolinium derivatives allow for targeted therapeutic strategies.
2.2. Antiparasitic and Antimicrobial Properties
Studies have demonstrated that certain quinolinium compounds exhibit significant antiparasitic and antimicrobial activities. These properties are attributed to their ability to interact with biological targets within pathogens, disrupting essential functions . The incorporation of trifluoroborate moieties enhances the stability and bioavailability of these compounds, making them viable candidates for further development.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of quinolinium-8-trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo hydrolysis to form reactive boronic acids, which then participate in further transformations . The molecular targets and pathways involved depend on the specific application, such as inhibiting bacterial enzymes in antimicrobial research .
Comparison with Similar Compounds
Structural Comparison
The structural and functional distinctions between Quinolinium-8-trifluoroborate and related compounds are summarized below:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Core Heterocycle | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₉H₇BF₃N | 196.964 | N/A | Quinoline | Trifluoroborate at position 8 |
| Pyrimidin-6-yl trifluoroborate | C₄H₃BF₃N₂ | 137.89 (estimated) | Not provided | Pyrimidine | Trifluoroborate at position 6 |
| 2-Bromo-8-iodo-4-(trifluoromethyl)quinoline | C₁₀H₅BrF₃IN | 403.06 | 590372-08-0 | Quinoline | Bromo (position 2), iodo (position 8), trifluoromethyl (position 4) |
| Tropylium tetrafluoroborate | C₇H₇BF₄ | 173.94 | 27081-10-3 | Tropylium ion | Tetrafluoroborate counterion |
Key Structural Insights :
- Quinoline vs.
- Substituent Effects: The halogenated quinoline derivative () contains bromo and iodo groups, which are superior leaving groups for nucleophilic substitution but require careful handling due to reactivity and toxicity .
Research Findings and Performance Data
Cross-Coupling Efficiency: this compound achieves coupling yields >85% with electron-deficient aryl bromides, outperforming pyrimidinyl analogs in reactions requiring steric tolerance . Pyrimidinyl trifluoroborates exhibit superior reactivity with electron-rich substrates due to their smaller heterocyclic core, enabling faster transmetallation .
Thermal and Chemical Stability: this compound remains stable at room temperature for >6 months, whereas halogenated quinolines (e.g., ) degrade upon exposure to moisture or light .
Case Studies: Pharmaceutical Synthesis: this compound was used to synthesize a quinoline-based kinase inhibitor, achieving a 92% yield in the final coupling step . Heterocycle Diversification: Pyrimidinyl trifluoroborates facilitated the synthesis of 5-arylpyrimidines with >95% chemoselectivity in a Sanofi Aventis-led study .
Q & A
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?
- Methodological Answer :
- Feasibility : Pilot studies to assess resource requirements (e.g., cost of isotopically labeled precursors).
- Novelty : Prioritize understudied applications (e.g., photoredox catalysis).
- Ethics : Adhere to institutional biosafety protocols for in vivo testing.
- Relevance : Align with UN Sustainable Development Goals (e.g., green chemistry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
